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molecular formula C5H8O B050740 3-Cyclopentene-1-ol CAS No. 14320-38-8

3-Cyclopentene-1-ol

Cat. No. B050740
M. Wt: 84.12 g/mol
InChI Key: WEIMJSIRDZDHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207177B2

Procedure details

3-Cyclopentene-1-ol (0.500 g, 5.94 mmol) was stirred in DCM (95 mL). Pyridine (2.40 mL), N,N-dimethylaminopyridine (0.10 g, 1.00 mmol) and methanesulfonyl chloride (0.690 mL, 8.92 mmol) were added, and the reaction mixture was stirred at 35° C. for 4 h. N,N-Dimethylaminopyridine (0.14 g, 1.2 mmol) and methanesulfonyl chloride (0.69 mL, 8.92 mmol) were added, and the reaction was stirred overnight. TLC indicated complete conversion. The reaction mixture was cooled and concentrated. The residue was purified by silica gel chromatography, eluting with DCM, to afford the title compound as a clear oil (0.660 g, 68%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-Dimethylaminopyridine
Quantity
0.14 g
Type
reactant
Reaction Step Three
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH:4]=[CH:3][CH2:2]1.N1C=CC=CC=1.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>C(Cl)Cl>[CH3:13][S:14]([O:6][CH:1]1[CH2:5][CH:4]=[CH:3][CH2:2]1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(CC=CC1)O
Name
Quantity
95 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
N,N-dimethylaminopyridine
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
0.69 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
N,N-Dimethylaminopyridine
Quantity
0.14 g
Type
reactant
Smiles
Name
Quantity
0.69 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 35° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CS(=O)(=O)OC1CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.66 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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